3-(3-Ethoxy-4-hydroxyphenyl)-2-phenylprop-2-enoic acid
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Overview
Description
The compound “3-(3-Ethoxy-4-hydroxyphenyl)-2-phenylprop-2-enoic acid” is a complex organic molecule. It contains an ethoxy group (C2H5O-), a hydroxy group (OH-), and a phenyl group (C6H5-) attached to a propenoic acid backbone (C3H4O2). The presence of these functional groups suggests that the compound may have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The presence of the ethoxy, hydroxy, and phenyl groups could potentially lead to interesting intra- and intermolecular interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties such as solubility, melting point, and reactivity .Scientific Research Applications
Antioxidant Properties
3-(3-Ethoxy-4-hydroxyphenyl)-2-phenylprop-2-enoic acid demonstrates significant antioxidant activity. In a study examining the antioxidant properties of phenylpropanoids, similar compounds were found to exhibit potent antioxidant activities in various assays, including DPPH radical-scavenging and Fe2+-chelation assays (Choudhary et al., 2008). This suggests that the compound may be valuable in contexts where oxidative stress needs to be mitigated.
Structural and Spectroscopic Characterization
Research has focused on characterizing structural and spectroscopic aspects of compounds related to 3-(3-Ethoxy-4-hydroxyphenyl)-2-phenylprop-2-enoic acid. For instance, structural investigations of similar compounds, involving X-ray crystallography and spectroscopic methods, provide insights into their molecular conformations and interactions (Venkatesan et al., 2016). Such studies are crucial for understanding the physical and chemical properties of these compounds.
Potential in Solar Energy Applications
A study exploring donor-acceptor organic dyes for solar cells utilized compounds similar to 3-(3-Ethoxy-4-hydroxyphenyl)-2-phenylprop-2-enoic acid. These compounds demonstrated efficiencies over 6% under simulated solar conditions, indicating potential applications in renewable energy technologies (Robson et al., 2013).
Antimicrobial Activity
Compounds structurally similar to 3-(3-Ethoxy-4-hydroxyphenyl)-2-phenylprop-2-enoic acid have been investigated for their antimicrobial properties. For example, a study on the antimicrobial activity of fatty alkenoates, which includes compounds with structural similarities, showed varying levels of effectiveness against microbial strains (Rauf & Parveen, 2005). This suggests potential for developing new antimicrobial agents.
Chemical Reactivity and Antibacterial Potential
Density functional theory has been employed to study the chemical reactivity and antibacterial potential of phenolic acids, including those structurally related to 3-(3-Ethoxy-4-hydroxyphenyl)-2-phenylprop-2-enoic acid. These studies provide insights into the molecule’s chemical behavior and its interaction with bacterial proteins (Deghady et al., 2021).
Future Directions
properties
IUPAC Name |
(Z)-3-(3-ethoxy-4-hydroxyphenyl)-2-phenylprop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-2-21-16-11-12(8-9-15(16)18)10-14(17(19)20)13-6-4-3-5-7-13/h3-11,18H,2H2,1H3,(H,19,20)/b14-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWAIANWSNPYYIQ-UVTDQMKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C2=CC=CC=C2)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(/C2=CC=CC=C2)\C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Ethoxy-4-hydroxyphenyl)-2-phenylprop-2-enoic acid |
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